molecular formula C7H3ClN2O3 B14366310 2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile CAS No. 93339-28-7

2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile

Katalognummer: B14366310
CAS-Nummer: 93339-28-7
Molekulargewicht: 198.56 g/mol
InChI-Schlüssel: SQZWYTFFXISJTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the nitrofuran class. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medical and industrial applications . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile typically involves the reaction of 5-nitrofuran-2-carbaldehyde with chloroacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other nitrofuran derivatives such as nitrofurazone, nitrofurantoin, and furazolidone. Compared to these compounds, 2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile exhibits unique properties, such as a different mechanism of action and potential for use against drug-resistant bacterial strains . This uniqueness makes it a valuable candidate for further research and development.

Eigenschaften

CAS-Nummer

93339-28-7

Molekularformel

C7H3ClN2O3

Molekulargewicht

198.56 g/mol

IUPAC-Name

2-chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile

InChI

InChI=1S/C7H3ClN2O3/c8-5(4-9)3-6-1-2-7(13-6)10(11)12/h1-3H

InChI-Schlüssel

SQZWYTFFXISJTD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C(C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.